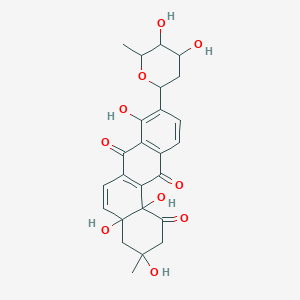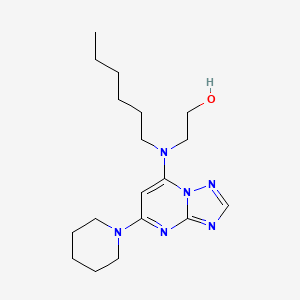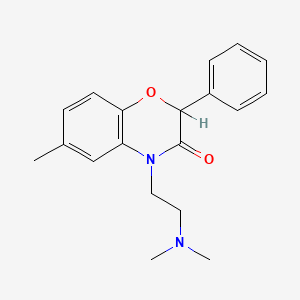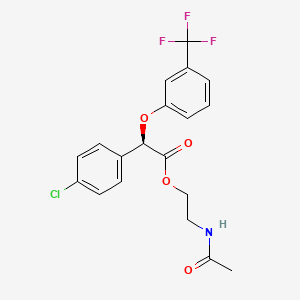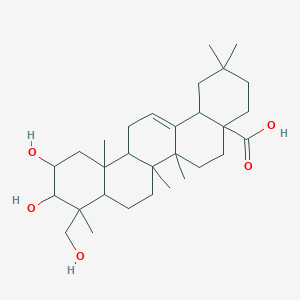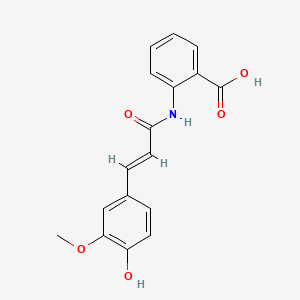
Avenanthramide E
Übersicht
Beschreibung
Avenanthramides are a group of phenolic alkaloids found mainly in oats (Avena sativa), but also present in white cabbage butterfly eggs (Pieris brassicae and P. rapae), and in fungus-infected carnation (Dianthus caryophyllus) . They are known to have anti-inflammatory, antioxidant, anti-itch, anti-irritant, and antiatherogenic activities .
Synthesis Analysis
Avenanthramides are synthesized from avn D, using either E. coli harboring HpaBC and SOMT9 or E. coli harboring HapBC alone . Avn A and avn G were synthesized by feeding 5-hydroxyanthranilate or 4-hydroxyanthranilate to E. coli harboring TAL, 4CL, and HCBT .Molecular Structure Analysis
Avenanthramides are N-cinnamoylanthranilic acids (phenolic alkaloid compounds) that combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . The molecular formula of Avenanthramide E is C17H15NO5 .Chemical Reactions Analysis
Avenanthramides and their synthetic analogues demonstrate a wide range of biological activity . The main mechanism of radical action, HAT, SET-PT, and SPLET were examined and found to be the preference of HAT and SPLET respectively in the gas phase and ethanol medium .Physical And Chemical Properties Analysis
Avenanthramides are very promising secondary oat metabolites. They comprise the amides of anthranilic acid linked to various polyphenolic acids with or without post-condensation molecule transformation .Wissenschaftliche Forschungsanwendungen
Avenanthramide E: Comprehensive Analysis of Scientific Research Applications
Antioxidant and Anti-inflammatory Effects: Avenanthramides, including Avenanthramide E, are known for their potent antioxidant and anti-inflammatory properties. These effects have been observed both in vitro and in vivo, suggesting potential therapeutic applications in managing oxidative stress and inflammatory conditions .
2. Clinical Trials for Safety and Pharmacokinetics Avenanthramide E may be included in clinical trials to assess its safety, tolerability, and pharmacokinetics in humans. Such studies are crucial for determining the potential of Avenanthramide E as a therapeutic agent .
Exercise-induced Inflammation Reduction: Supplementation with avenanthramides has been shown to reduce inflammation caused by eccentric exercise. This indicates that Avenanthramide E could be beneficial for athletes or individuals engaging in strenuous physical activities .
Neuroprotective Potential: Research literature suggests that avenanthramides may have neuroprotective effects, which could be relevant in the context of neurodegenerative diseases such as Alzheimer’s Disease (AD) and Parkinson’s Disease (PD). Avenanthramide E’s role in these applications would be an interesting area for further research .
Biological Activity Assessment: The biological activity of oat extract samples, which include avenanthramides, can be evaluated using POM analysis. This method assesses the partial contributions of individual compounds like Avenanthramide E, which could be significant for pharmaceutical research .
Wirkmechanismus
Target of Action
Avenanthramide E, like other avenanthramides, primarily targets the phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism, making it an attractive target for therapeutic intervention .
Mode of Action
The signaling pathway begins with the interaction between the ligand and transmembrane receptor, mainly tyrosine kinase (RTK). This results in receptor dimerization and the autophosphorylation of the intracellular tyrosine domain, leading to the recruitment of PI3 . Avenanthramide E modulates this PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .
Biochemical Pathways
Avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . The enzyme catalyzing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways .
Pharmacokinetics
The pharmacokinetics of avenanthramide E are currently being studied in clinical trials . These trials aim to determine the pharmacokinetics of avenanthramide following single ascending oral doses in healthy subjects, compare the pharmacokinetics of avenanthramide following single oral dose in healthy subjects under fasting and fed conditions, and determine the pharmacokinetics of avenanthramide following multiple ascending oral doses in healthy subjects .
Result of Action
Avenanthramides have antioxidant, anti-inflammatory, and anti-atherosclerotic properties . They have been shown to have anti-inflammatory effects in vitro and in vivo . These natural compounds express anti-inflammatory activity by modulation of pro-inflammatory gene expression such as cyclo-oxygenase, lipoxygenase, nitric oxide synthases and several pivotal cytokines, mainly by acting through nuclear factor-kappa B and mitogen-activated protein kinase signaling .
Action Environment
It is believed that lower levels of avenanthramides are produced in oats when they are grown in a dry environment, which disfavors crown rust, a kind of fungus that has been shown to stimulate avenanthramides production in oats grains .
Zukünftige Richtungen
Avenanthramides are naturally and uniquely synthesized in oat plants, these molecules also exhibit medicinal and pharmaceutical uses important for human health, prompting research into the utilization of biotechnology to enhance agriculture and value-added production . They have been found to reduce total plasma cholesterol and LDL-cholesterol levels, the main risk factors for CHD .
Eigenschaften
IUPAC Name |
2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKJPXSYWQUVGO-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437293 | |
| Record name | (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Avenanthramide E | |
CAS RN |
93755-77-2 | |
| Record name | Avenanthramide E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93755-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avenanthramide E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093755772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVENANTHRAMIDE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB9MUF0VRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)
